N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine
Description
N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: is an organic compound that features a fluorobenzyl group and a furyl-pyrazolyl moiety
Properties
Molecular Formula |
C14H12FN3O |
|---|---|
Molecular Weight |
257.26 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C14H12FN3O/c15-11-5-3-10(4-6-11)9-16-14-8-12(17-18-14)13-2-1-7-19-13/h1-8H,9H2,(H2,16,17,18) |
InChI Key |
APFWJBHZCQADQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Furyl Group: The furyl group can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the pyrazole nitrogen with 4-fluorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity, while the furyl-pyrazolyl moiety can participate in various biochemical pathways.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: can be compared with similar compounds such as:
N-(4-chlorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: The chlorine atom can alter the compound’s reactivity and binding properties.
N-(4-methylbenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: The methyl group can affect the compound’s hydrophobicity and metabolic stability.
These comparisons highlight the unique properties of This compound , such as its enhanced binding affinity and specific reactivity.
Biological Activity
N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Structural Overview
The molecular formula of this compound is C₁₄H₁₂FN₃O, with a molecular weight of 257.26 g/mol. The compound features a pyrazole ring, a furyl group, and a fluorobenzyl moiety, which contribute to its reactivity and binding affinity to biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Furyl Group : This may involve electrophilic substitution or coupling reactions.
- Fluorobenzyl Substitution : Achieved through nucleophilic substitution reactions.
These synthetic pathways can be optimized for yield and purity using advanced techniques such as continuous flow reactors.
The biological activity of this compound has been investigated across various biological targets, including enzymes and receptors. The fluorobenzyl group enhances binding affinity, while the furyl-pyrazol moiety plays a vital role in its reactivity within biochemical pathways.
Pharmacological Properties
Research indicates that this compound exhibits diverse pharmacological activities:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Effects : Demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
- Antitumor Potential : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions .
Comparative Analysis
The following table compares this compound with related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-chlorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine | Chlorine atom instead of fluorine | Altered reactivity and binding properties |
| N-(4-methylbenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine | Methyl group instead of fluorine | Affects hydrophobicity and metabolic stability |
| N-(phenethyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine | Phenethyl group | Different electronic properties affecting biological activity |
This comparison highlights the enhanced properties of this compound due to the presence of the fluorine atom, which increases its binding affinity to target proteins.
Case Studies
Several studies have reported on the biological activities of pyrazole derivatives, including:
- Anti-inflammatory Activity : A study demonstrated that derivatives with similar structures inhibited TNF-α production significantly more than standard anti-inflammatory drugs at comparable concentrations .
- Antimicrobial Efficacy : Research showed that compounds with the pyrazole framework exhibited potent antibacterial effects against resistant strains, suggesting potential for development into new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
